molecular formula C15H12ClNO3 B2498529 methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 1232817-76-3

methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No.: B2498529
CAS No.: 1232817-76-3
M. Wt: 289.72
InChI Key: KDVRGGZIWKFJLZ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of various derivatives with antimicrobial activities. For instance, N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties were synthesized, some of which exhibited significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
  • The compound has been used as a chemosensor, particularly for fluoride sensing, due to its unique optical shifts and color change properties when interacting with fluoride ions (Ma et al., 2013).

Applications in Material Science

  • It has applications in the field of material science, such as in the creation of fluorescent materials. Schiff bases derived from a diamine containing dimethylsilane were found to be good UV light-absorbing and fluorescent materials. These materials exhibit strong UV/Vis-absorption and display violet or orange emission, depending on the solvent polarity and the nature of the substituent at the aromatic ring (Zaltariov et al., 2015).
  • The compound has been used in synthesizing hyperbranched aromatic polyamides, demonstrating its utility in advanced polymer chemistry. These polymers exhibit good solubility in various organic solvents and have been studied for their molecular weights and inherent viscosities (Yang et al., 1999).

Biological Activity and Pharmacological Applications

  • The compound has been involved in the synthesis of novel benzoate derivatives with potential as plant growth regulators. Substituted N-(2-benzoyl-4-chlorophenyl)benzamides and N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides derived from it showed cytokinin activity, promoting plant growth in certain concentrations (Hatim & Joshi, 2004).
  • Additionally, some novel pyridyl benzoate derivatives synthesized from this compound exhibited antibacterial activity against gram-negative and gram-positive bacteria, highlighting its potential in antimicrobial drug development (Eldeab, 2019).

Properties

IUPAC Name

methyl 3-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRGGZIWKFJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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